3-bromo-2-(difluoromethyl)-5-iodothiophene
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Overview
Description
3-Bromo-2-(difluoromethyl)-5-iodothiophene is an organohalide compound that features a thiophene ring substituted with bromine, difluoromethyl, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(difluoromethyl)-5-iodothiophene typically involves halogenation reactions. One common method is the sequential halogenation of thiophene derivatives. For instance, starting with a thiophene ring, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequent iodination can be performed using iodine or iodine monochloride (ICl) in the presence of a suitable catalyst. The difluoromethyl group can be introduced via a difluoromethylation reaction using reagents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(difluoromethyl)-5-iodothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or stannanes are typically employed under mild conditions.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile or electrophile used.
Coupling Reactions: Products are typically biaryl or diaryl compounds with extended conjugation.
Oxidation and Reduction: Products include sulfoxides, sulfones, and dihydrothiophenes.
Scientific Research Applications
3-Bromo-2-(difluoromethyl)-5-iodothiophene has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates due to its ability to modulate biological activity through halogen bonding and electronic effects.
Materials Science: It is employed in the design of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-bromo-2-(difluoromethyl)-5-iodothiophene in various applications involves its ability to participate in halogen bonding and electronic interactions. The bromine, iodine, and difluoromethyl groups influence the compound’s reactivity and interaction with molecular targets. For example, in medicinal chemistry, these substituents can enhance binding affinity to biological targets through halogen bonding, thereby modulating the compound’s pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(trifluoromethyl)-5-iodothiophene
- 3-Chloro-2-(difluoromethyl)-5-iodothiophene
- 3-Bromo-2-(difluoromethyl)-5-chlorothiophene
Uniqueness
3-Bromo-2-(difluoromethyl)-5-iodothiophene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to similar compounds. The difluoromethyl group further enhances its electronic properties, making it a valuable compound for various applications in organic synthesis, medicinal chemistry, and materials science.
Properties
CAS No. |
2648948-50-7 |
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Molecular Formula |
C5H2BrF2IS |
Molecular Weight |
338.9 |
Purity |
95 |
Origin of Product |
United States |
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